molecular formula C12H21BrO B15241220 1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane

1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane

Cat. No.: B15241220
M. Wt: 261.20 g/mol
InChI Key: OUIQLFXAXCBLAW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutoxy and a methyl group on a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of a cyclohexane derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as distillation or recrystallization, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl-substituted cyclohexane derivatives.

Scientific Research Applications

1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-1-cyclobutoxy-3-methylcyclohexane
  • 1-(Iodomethyl)-1-cyclobutoxy-3-methylcyclohexane
  • 1-(Bromomethyl)-1-cyclopentyloxy-3-methylcyclohexane

Uniqueness

1-(Bromomethyl)-1-cyclobutoxy-3-methylcyclohexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro or iodo analogs

Properties

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclobutyloxy-3-methylcyclohexane

InChI

InChI=1S/C12H21BrO/c1-10-4-3-7-12(8-10,9-13)14-11-5-2-6-11/h10-11H,2-9H2,1H3

InChI Key

OUIQLFXAXCBLAW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CBr)OC2CCC2

Origin of Product

United States

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